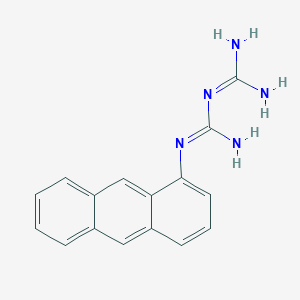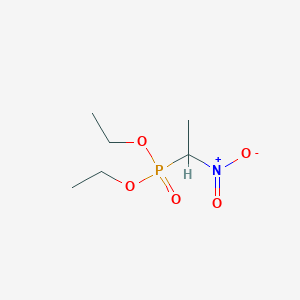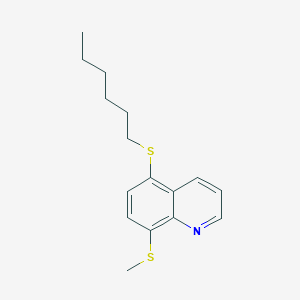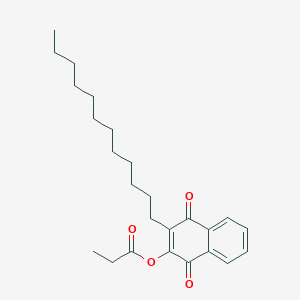
3-Dodecyl-1,4-dioxo-1,4-dihydronaphthalen-2-yl propanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Dodecyl-1,4-dioxo-1,4-dihydronaphthalen-2-yl propanoate is a chemical compound known for its diverse applications in various fields, including chemistry, biology, and industry. It is a derivative of naphthoquinone, characterized by its dodecyl chain and propanoate ester group. This compound is also known by its IUPAC name, 3-dodecyl-1,4-dioxo-1,4-dihydro-2-naphthyl propanoate.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-dodecyl-1,4-dioxo-1,4-dihydronaphthalen-2-yl propanoate typically involves the esterification of 3-dodecyl-1,4-dioxo-1,4-dihydronaphthalen-2-ol with propanoic acid. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The reaction mixture is then purified through recrystallization or column chromatography to obtain the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) ensures the production of high-purity this compound .
Analyse Chemischer Reaktionen
Types of Reactions
3-Dodecyl-1,4-dioxo-1,4-dihydronaphthalen-2-yl propanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the quinone moiety to hydroquinone.
Substitution: The dodecyl chain and propanoate ester group can undergo substitution reactions with nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like amines and thiols can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include various quinone and hydroquinone derivatives, as well as substituted naphthoquinones .
Wissenschaftliche Forschungsanwendungen
3-Dodecyl-1,4-dioxo-1,4-dihydronaphthalen-2-yl propanoate has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound exhibits biological activity and is studied for its potential use as an antimicrobial and anticancer agent.
Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases.
Industry: It is used in the formulation of pesticides and other agrochemicals.
Wirkmechanismus
The mechanism of action of 3-dodecyl-1,4-dioxo-1,4-dihydronaphthalen-2-yl propanoate involves its interaction with cellular components. The compound can generate reactive oxygen species (ROS) through redox cycling, leading to oxidative stress in cells. This oxidative stress can damage cellular components, including DNA, proteins, and lipids, ultimately leading to cell death. The compound’s ability to induce apoptosis makes it a potential candidate for anticancer therapy .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Acequinocyl: A similar compound with acaricidal activity.
Lawsone: Another naphthoquinone derivative with antimicrobial properties.
Menadione: A synthetic vitamin K derivative with similar redox properties.
Uniqueness
3-Dodecyl-1,4-dioxo-1,4-dihydronaphthalen-2-yl propanoate is unique due to its long dodecyl chain, which enhances its lipophilicity and ability to interact with lipid membranes. This property distinguishes it from other naphthoquinone derivatives and contributes to its diverse applications in various fields .
Eigenschaften
CAS-Nummer |
57960-14-2 |
|---|---|
Molekularformel |
C25H34O4 |
Molekulargewicht |
398.5 g/mol |
IUPAC-Name |
(3-dodecyl-1,4-dioxonaphthalen-2-yl) propanoate |
InChI |
InChI=1S/C25H34O4/c1-3-5-6-7-8-9-10-11-12-13-18-21-23(27)19-16-14-15-17-20(19)24(28)25(21)29-22(26)4-2/h14-17H,3-13,18H2,1-2H3 |
InChI-Schlüssel |
NURPWVSPVZLNNB-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCC1=C(C(=O)C2=CC=CC=C2C1=O)OC(=O)CC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


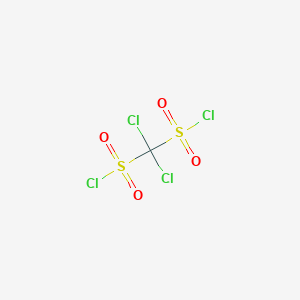

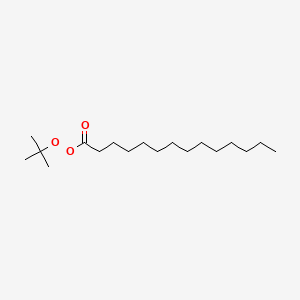

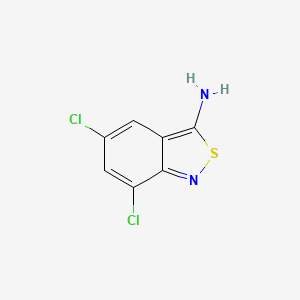
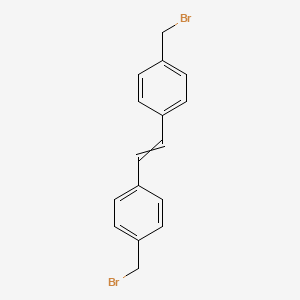
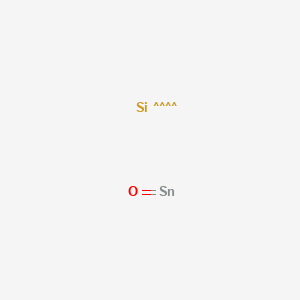
![Methyl [3-(2-formamidophenyl)-3-oxopropyl]carbamate](/img/structure/B14618379.png)
![3-[3-(Naphthalen-2-yl)-3-oxoprop-1-en-1-yl]-4H-1-benzopyran-4-one](/img/structure/B14618389.png)
